methyl 3-(2-bromo-5-fluorophenyl)-3-oxopropanoate
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Overview
Description
Methyl 3-(2-bromo-5-fluorophenyl)-3-oxopropanoate is an organic compound with the molecular formula C10H8BrFO3 It is a derivative of propanoic acid, featuring a bromine and fluorine substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-bromo-5-fluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(2-bromo-5-fluorophenyl)-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-bromo-5-fluorophenyl)-3-oxopropanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 3-(2-bromo-5-fluorophenyl)-3-hydroxypropanoate.
Oxidation: Formation of 3-(2-bromo-5-fluorophenyl)-3-oxopropanoic acid.
Scientific Research Applications
Methyl 3-(2-bromo-5-fluorophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the area of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 3-(2-bromo-5-fluorophenyl)-3-oxopropanoate exerts its effects is primarily through its interactions with specific molecular targets. The bromine and fluorine substituents on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-bromo-5-fluorophenyl)-2-propenoate
- (2-Bromo-5-fluorophenyl)(morpholino)methanone
Uniqueness
Methyl 3-(2-bromo-5-fluorophenyl)-3-oxopropanoate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms can significantly influence the compound’s electronic properties and its interactions with molecular targets.
Properties
CAS No. |
1246078-73-8 |
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Molecular Formula |
C10H8BrFO3 |
Molecular Weight |
275.07 g/mol |
IUPAC Name |
methyl 3-(2-bromo-5-fluorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C10H8BrFO3/c1-15-10(14)5-9(13)7-4-6(12)2-3-8(7)11/h2-4H,5H2,1H3 |
InChI Key |
AOUAMUNLWGWBFM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=C(C=CC(=C1)F)Br |
Purity |
95 |
Origin of Product |
United States |
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